Entacapone D10 (E isomer)

Vue d'ensemble

Description

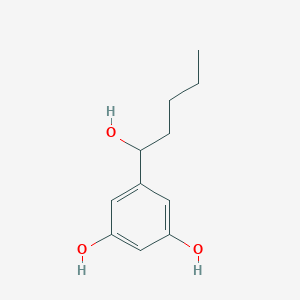

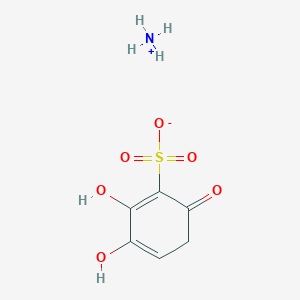

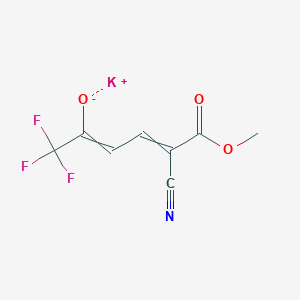

Entacapone D10 (E isomer) is a labeled form of entacapone . It’s a potent, reversible, peripherally acting, and orally active catechol-O-methyltransferase (COMT) inhibitor . COMT is an enzyme involved in the metabolism of catecholamine neurotransmitters and related drugs .

Synthesis Analysis

A new synthesis of the catechol-O-methyltransferase (COMT) inhibitor, entacapone (E-isomer) has been achieved under mild conditions by amine-mediated demethylation of the precursor 2-Cyano-3- (3- hydroxy-4-methoxy-5-nitrophenyl) prop-2-eneamide . This process involves the methoxyl group adjacent to a nitro group getting demethylated under nucleophilic attack .Molecular Structure Analysis

The crystal structure of the isomer of entacapone (Z-isomer), a significant human metabolite of E-isomer, has been established . NMR methods for deriving E and Z geometry and other similar molecules have been successfully established, mainly by studying the proton coupled 13C spectra .Chemical Reactions Analysis

The drug undergoes an isomerization step for conversion from trans isomer to cis isomer forms (Phase I reaction) prior to glucuronidation (Phase II conjugation reaction). This is the only active metabolite. The glucuronide metabolites of entacapone and cis isomer are eliminated in urine as glucuronide conjugates .Applications De Recherche Scientifique

Parkinson’s Disease Management

Entacapone-d10: is primarily used as an adjunct therapy in Parkinson’s disease (PD) . It acts as a reversible inhibitor of the enzyme catechol-O-methyltransferase (COMT), which increases the bioavailability and effectiveness of levodopa, a key drug used in PD treatment . By inhibiting COMT, Entacapone-d10 prevents the breakdown of levodopa, thereby prolonging its action and improving motor control in PD patients.

Synaptic Vehicle Trafficking

Research has shown that Entacapone-d10 modulates proteins related to synaptic vehicle trafficking in the hippocampus . This includes the regulation of proteins such as dynamin 1, synapsin I, and Munc18-1, which are crucial for synaptic trafficking and plasticity. These findings suggest potential applications in enhancing synaptic function and neuroplasticity, which could be beneficial in various neurological disorders.

Neuroprotection and Cognitive Enhancement

Studies indicate that Entacapone-d10 may have neuroprotective effects and enhance cognitive functions. It has been observed to increase novel object recognition and the number of neuroblasts in the hippocampus, suggesting a role in memory formation and neurogenesis . This could have implications for diseases characterized by cognitive decline and memory impairment.

Tuberculosis and Dengue Treatment

Preliminary studies have revealed that some compounds related to Entacapone-d10 show in vitro activity against tuberculosis (TB) and dengue . While these findings are initial, they open up avenues for further research into the potential use of Entacapone-d10 analogs in the treatment of infectious diseases.

Crystallography and Structural Analysis

The crystal structure of the Z-isomer of Entacapone-d10 , a significant human metabolite of the E-isomer, has been established . This provides valuable insights into the compound’s structural properties and its interaction with biological targets. Such information is crucial for the design and development of new therapeutic agents.

Proteomic Research

Entacapone-d10: has been used in proteomic studies to analyze expressional changes in proteins involved in various cellular processes . This includes synaptic transmission, cellular signaling, and energy metabolism. The ability to modulate protein expression profiles makes Entacapone-d10 a useful tool in proteomic research and drug discovery.

Mécanisme D'action

Target of Action

The primary target of Entacapone-d10 is the enzyme catechol-O-methyltransferase (COMT) which is distributed throughout various organs with the highest activities in the liver and kidney . COMT plays a crucial role in the metabolism of catecholamine neurotransmitters and related drugs .

Mode of Action

Entacapone-d10, being a selective and reversible inhibitor of COMT, prevents the breakdown of levodopa by COMT in peripheral tissues . This results in an overall increase of levodopa remaining in the brain and body .

Biochemical Pathways

Entacapone-d10 affects the biochemical pathway involving the metabolism of levodopa. By inhibiting COMT, it prevents the breakdown of levodopa, a key neurotransmitter involved in Parkinson’s disease . This allows for more efficient delivery of levodopa to the brain, potentially reducing the required therapeutic doses of levodopa .

Pharmacokinetics

Entacapone-d10 is rapidly absorbed after oral administration, with peak plasma concentrations generally reached within 1 hour . It is almost entirely glucuronidated in the liver . Entacapone-d10 is eliminated mainly by the kidneys, but also via the biliary route, and enters enterohepatic circulation . No accumulation of plasma entacapone was detected after 8 daily doses .

Result of Action

The inhibition of COMT by Entacapone-d10 results in increased and more sustained plasma levodopa concentrations . This leads to a reduction in the signs and symptoms of Parkinson’s disease for a greater length of time than levodopa and carbidopa therapy alone .

Action Environment

The action of Entacapone-d10 is influenced by various environmental factors. For instance, its absorption can be affected by the presence of food in the gastrointestinal tract. It can be taken with or without food

Propriétés

IUPAC Name |

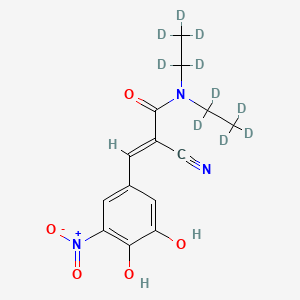

(E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-bis(1,1,2,2,2-pentadeuterioethyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O5/c1-3-16(4-2)14(20)10(8-15)5-9-6-11(17(21)22)13(19)12(18)7-9/h5-7,18-19H,3-4H2,1-2H3/b10-5+/i1D3,2D3,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRURYQJSLYLRLN-YFIMXNTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(C(=O)/C(=C/C1=CC(=C(C(=C1)O)O)[N+](=O)[O-])/C#N)C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Entacapone-d10 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/structure/B1493791.png)

![1-[1-(3-Pyrrolidinyl)ethyl]pyrrolidine dihydrochloride](/img/structure/B1493816.png)

![4-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B1493822.png)